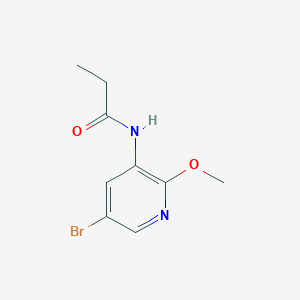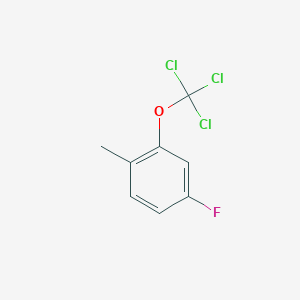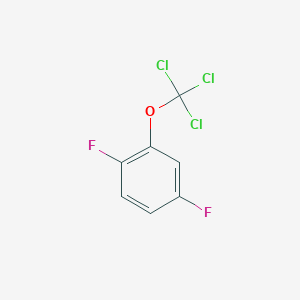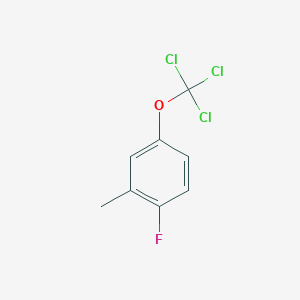
N-(5-bromo-2-methoxypyridin-3-yl)propionamide
Overview
Description
“N-(5-bromo-2-methoxypyridin-3-yl)propionamide” is a chemical compound with the molecular formula C9H11BrN2O2 . It is a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11BrN2O2/c1-14-8-5(4-12)2-6(10)3-11-8/h2,4H,3,12H2,1H3 . This indicates the presence of a bromine atom, a methoxy group, and a propionamide group attached to a pyridine ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 259.099841356277 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Efficient Synthesis
One of the primary research applications of derivatives related to "N-(5-bromo-2-methoxypyridin-3-yl)propionamide" involves their efficient synthesis for further chemical investigations and applications. Hirokawa et al. (2000) described an efficient synthesis of a carboxylic acid moiety with similar structural features, highlighting its importance in developing antagonists for dopamine and serotonin receptors (Hirokawa, Horikawa, & Kato, 2000).
Antibacterial and Antifungal Agents
Compounds structurally related to "this compound" have been explored for their potential antibacterial and antifungal activities. Helal et al. (2013) synthesized novel derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some compounds with significant antimicrobial activities (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
Research into gold(I) complexes incorporating methoxypyridinyl derivatives has shown promising anticancer activity. Gallati et al. (2020) synthesized bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes and found one complex with significant activity against Cisplatin-resistant ovarian cancer cell lines (Gallati, Goetzfried, Ausserer, Sagasser, Plangger, Wurst, Hermann, Baecker, Kircher, & Gust, 2020).
Photochemical Properties for Photodynamic Therapy
The synthesis and characterization of zinc phthalocyanine derivatives have demonstrated their potential application in photodynamic therapy due to their high singlet oxygen quantum yield and favorable photochemical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized and evaluated new derivatives, indicating their suitability as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Agents
Exploration into thiazole derivatives has revealed their potential as anti-inflammatory agents. Thabet et al. (2011) synthesized a series of compounds related to the structural framework of "this compound" and evaluated their anti-inflammatory activities, showcasing the pharmaceutical application of these derivatives (Thabet, Helal, Salem, & Abdelaal, 2011).
Mechanism of Action
Target of Action
It’s known that this compound is aCYP1A2, CYP2C19, and CYP2C9 inhibitor . These are key enzymes involved in drug metabolism and bioactivation within the body.
Pharmacokinetics
N-(5-bromo-2-methoxypyridin-3-yl)propionamide has high gastrointestinal (GI) absorption . The compound has a Log Kp (skin permeation) value of -6.79 cm/s , indicating its permeability across the skin. Its lipophilicity (Log Po/w) ranges from 2.26 to 4.66 , suggesting it has some degree of solubility in both water and oil.
properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-8(13)12-7-4-6(10)5-11-9(7)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNELDEJMUIEVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)


![3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1404442.png)
